IUPAC name and structure of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one
IUPAC name and structure of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one
An In-depth Technical Guide to 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one . This molecule represents a confluence of two moieties of significant interest in contemporary drug discovery: the metabolically robust and lipophilic trifluoromethylphenyl group and the versatile, biologically active imidazolidin-2-one scaffold. We will explore the compound's precise chemical identity, its physicochemical properties relevant to pharmacology, a proposed synthetic pathway grounded in established organic chemistry principles, and a detailed protocol for its analytical characterization. Furthermore, this guide will delve into the rationale behind its design and its potential applications as a core structure for developing novel therapeutics, particularly in areas where blood-brain barrier penetration and metabolic stability are paramount. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Introduction: Merging Privileged Scaffolds with Strategic Fluorination
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency across a wide range of biologically active compounds. The imidazolidin-2-one core is one such scaffold, recognized for its diverse pharmacological profile and its role as a structural cornerstone in numerous therapeutic agents.[1] Its rigid, cyclic urea structure provides a stable three-dimensional arrangement for appended functional groups to interact with biological targets.
Parallel to the exploration of privileged scaffolds, the strategic incorporation of fluorine atoms has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for modulating a molecule's properties.[2] Its introduction can profoundly influence lipophilicity, metabolic stability, and binding affinity.[3][4] The strong carbon-fluorine bonds are resistant to metabolic degradation, often increasing a drug's half-life, while the group's high electronegativity can alter electronic properties and enhance interactions with target proteins.[4][5]
The compound 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one is a deliberate synthesis of these two concepts. It combines the proven imidazolidin-2-one scaffold with a trifluoromethyl-substituted phenyl ring, creating a molecule with significant potential as a building block for novel therapeutics. This guide offers an in-depth analysis of this compound, from its fundamental properties to its potential applications in drug discovery.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any new chemical entity is the unambiguous confirmation of its structure and properties.
Structure:
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
| Preferred IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one | [6] |
| CAS Number | 1550068-19-3 | [6] |
| Molecular Formula | C₁₀H₉F₃N₂O | [6] |
| Molecular Weight | 230.19 g/mol | [6] |
| SMILES | O=C1NCCN1C2=CC=CC=C2C(F)(F)F | [6] |
| InChIKey | GVCXLZWVBPMXJN-UHFFFAOYSA-N | [6] |
Table 2: Predicted Physicochemical Properties for Drug Development
| Property | Predicted Value | Significance in Drug Discovery |
| XLogP3 | 1.8 - 2.2 | Indicates good lipophilicity, suggesting potential for membrane permeability, including the blood-brain barrier.[3] |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five for oral bioavailability. |
| Hydrogen Bond Acceptors | 2 (O and N) | Complies with Lipinski's Rule of Five. |
| Topological Polar Surface Area | 32.3 Ų | Suggests good potential for oral absorption and cell permeation. |
| Rotatable Bond Count | 1 | Low conformational flexibility can lead to higher binding affinity and selectivity. |
Synthesis and Mechanistic Rationale
While multiple routes to imidazolidin-2-ones exist, a robust and logical pathway is crucial for reliable production and derivatization. Below is a proposed synthetic workflow designed for efficiency and control.
Proposed Synthetic Workflow
The synthesis is envisioned as a three-step process starting from commercially available reagents. The core principle is the controlled formation of a urea linkage followed by an intramolecular cyclization.
Caption: Proposed synthetic workflow for 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one.
Experimental Protocol and Rationale
This protocol provides a detailed, step-by-step methodology for the proposed synthesis.
Step 1: Synthesis of tert-butyl (2-{[2-(trifluoromethyl)phenyl]carbamoyl}amino)ethylcarbamate (Intermediate C)
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Protocol:
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To a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (Et₃N, 1.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add 1-isocyanato-2-(trifluoromethyl)benzene (1.05 eq) dropwise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
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Upon completion, quench the reaction with saturated aqueous NH₄Cl and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via silica gel chromatography.
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-
Causality: The isocyanate group is highly electrophilic and reacts readily with the primary amine of N-Boc-ethylenediamine. Et₃N acts as a base to scavenge any HCl that might form from trace moisture. The Boc protecting group is crucial; it prevents the second amine from reacting, ensuring the formation of the linear urea precursor rather than oligomeric side products.
Step 2: Deprotection to form 1-(2-aminoethyl)-3-[2-(trifluoromethyl)phenyl]urea (Intermediate D)
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Protocol:
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Dissolve the protected urea intermediate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (or 50% TFA in DCM).
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Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
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Concentrate the mixture under reduced pressure.
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Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product. Filter and dry under vacuum.
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-
Causality: Strong acidic conditions are required to cleave the acid-labile tert-butyloxycarbonyl (Boc) group. This reveals the second primary amine, which is necessary for the subsequent cyclization step. The product is isolated as a salt, which is often more stable and crystalline than the free base.
Step 3: Intramolecular Cyclization to 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one (Final Product E)
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Protocol:
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Suspend the deprotected urea intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) or acetonitrile (0.1 M).
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Add a base such as diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt.
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Add N,N'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at room temperature.
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Heat the reaction to 50-60 °C and stir for 12-18 hours.
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Cool the reaction, filter off any solids, and concentrate the filtrate.
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Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the final compound.
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Causality: CDI is an excellent and safe carbonylating agent. It activates the urea nitrogen, facilitating an intramolecular nucleophilic attack by the terminal primary amine to form the five-membered imidazolidinone ring. The reaction is heated to overcome the activation energy of the cyclization.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.6-7.8 (m, 4H, Ar-H), 3.8-4.0 (t, 2H, -CH₂-N(Ar)), 3.5-3.7 (t, 2H, -CH₂-NH), ~5.5 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C=O), 120-140 (Ar-C and C-CF₃), ~45 (-CH₂-N(Ar)), ~40 (-CH₂-NH). The CF₃ signal will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -60 to -65 (s, 3F, -CF₃). |
| HRMS (ESI+) | Calculated for [C₁₀H₁₀F₃N₂O]⁺ (M+H)⁺: 231.0740. Found: 231.07xx. |
Note: Predicted chemical shifts are estimates based on analogous structures and may vary.[1][7]
Applications and Therapeutic Potential in Drug Development
The true value of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one lies in its potential as a scaffold for creating new chemical entities with therapeutic value.
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CNS-Targeting Agents: The trifluoromethylphenyl moiety is a common feature in drugs targeting the central nervous system (CNS).[5] The -CF3 group enhances lipophilicity, which is a key factor in a molecule's ability to cross the blood-brain barrier.[3] The related compound, 1-[2-(trifluoromethyl)phenyl]imidazole, is a known inhibitor of neuronal nitric oxide synthase and has shown antidepressant-like effects in preclinical models.[8][9] This suggests that derivatives of the title compound could be explored for applications in neurology and psychiatry.
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Enzyme Inhibition: The imidazolidinone core can act as a rigid scaffold to position substituents that interact with the active sites of enzymes. Derivatives of this core have been investigated as inhibitors of various enzymes, including kinases.[10] The trifluoromethyl group can contribute to potent and selective binding through hydrophobic and electronic interactions.
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Metabolic Stability: A primary challenge in drug development is overcoming rapid metabolic degradation. The C-F bonds in the -CF3 group are exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Incorporating this group can block potential sites of metabolism on the aromatic ring, thereby increasing the compound's in vivo half-life and bioavailability.
Conclusion and Future Outlook
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one is more than just a chemical compound; it is a strategically designed molecular platform. It combines the validated biological relevance of the imidazolidin-2-one scaffold with the powerful pharmacokinetic-modulating properties of the trifluoromethyl group. The synthetic route proposed herein is logical and amenable to the creation of a chemical library by varying the substituents on either the phenyl ring or the imidazolidinone core.
Future research should focus on synthesizing and screening a diverse library of analogues for activity against various biological targets, particularly enzymes and receptors within the CNS. This foundational molecule serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at discovering next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
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